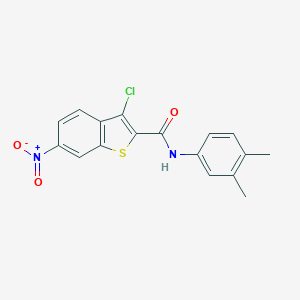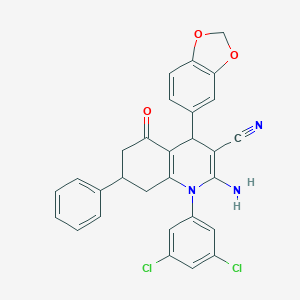![molecular formula C31H28ClN5O4S B446001 2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446001.png)
2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate.
Scientific Research Applications
2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its unique combination of functional groups. Similar compounds include:
- 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-(2,5-DIMETHYL-3-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-1-(3-CHLORO-2-METHYLPHENYL)-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE .
These compounds share a similar quinoline core but differ in the substituents attached, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C31H28ClN5O4S |
|---|---|
Molecular Weight |
602.1g/mol |
IUPAC Name |
2-amino-1-(2-chloro-4-nitrophenyl)-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C31H28ClN5O4S/c1-31(2)14-24-29(25(38)15-31)28(18-7-10-26(41-3)19(12-18)17-42-27-6-4-5-11-35-27)21(16-33)30(34)36(24)23-9-8-20(37(39)40)13-22(23)32/h4-13,28H,14-15,17,34H2,1-3H3 |
InChI Key |
FXQXFDOBVJFZOY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=CC(=C(C=C4)OC)CSC5=CC=CC=N5)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=CC(=C(C=C4)OC)CSC5=CC=CC=N5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B445918.png)

![2-{[5-(3-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445920.png)
![[2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B445922.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[N-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B445926.png)

![Methyl 4-(2-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B445932.png)
![2-(5-Chloro-2-thienyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B445933.png)

![N'-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-1-benzothiophene-3-carbohydrazide](/img/structure/B445936.png)

![N-[4-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]propanamide](/img/structure/B445943.png)

![{5-[(2-bromophenoxy)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B445945.png)
